molecular formula C11H7ClF3NO B3042103 7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline CAS No. 503315-80-8

7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B3042103
CAS No.: 503315-80-8
M. Wt: 261.63 g/mol
InChI Key: ISBAWZTYXIOMDS-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS 57124-20-6) is a fluorinated quinoline derivative with a molecular formula of C10H5ClF3NO and a molecular weight of 247.60 g/mol. Its structure features:

  • A 7-chloro substituent (electron-withdrawing group).
  • A 6-methyl substituent (steric and hydrophobic influence).
  • A 2-trifluoromethyl group (lipophilicity and metabolic stability).

Key physical properties include a melting point >280°C, boiling point 333.9°C, and density 1.541 g/cm³ . This compound is a versatile intermediate in medicinal chemistry, particularly for antimalarial and antimicrobial drug development.

Properties

IUPAC Name

7-chloro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c1-5-2-6-8(3-7(5)12)16-10(4-9(6)17)11(13,14)15/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBAWZTYXIOMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)NC(=CC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226265
Record name 7-Chloro-6-methyl-2-(trifluoromethyl)-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503315-80-8
Record name 7-Chloro-6-methyl-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503315-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-methyl-2-(trifluoromethyl)-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation and Chlorination

The Vilsmeier-Haack reaction is pivotal for introducing formyl groups at position 3 of quinoline precursors. In a study by RROIJ, 2-chloro-3-formylquinolines were synthesized using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example:

  • Reaction Conditions :
    • Acetanilide derivatives were treated with POCl₃ and DMF at 0–10°C, followed by reflux (6–16.5 hours).
    • Yields: 70–85% for 2-chloro-3-formylquinolines.

This method can be adapted to introduce a trifluoromethyl group at position 2 by starting with o-trifluoromethylaniline. Subsequent chlorination at position 7 requires careful optimization to avoid side reactions.

Regioselective Chlorination at Position 7

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

The patent US4277607A details a two-step process for 4-chloro-8-trifluoromethylquinoline, which can be modified for 7-chloro substitution:

  • Step A : Synthesis of β-(o-trifluoromethylanilino)-propanoic acid.
  • Step B : Chlorination with POCl₃ and iodine at 93–95°C for 30 minutes, achieving 80% yield.

Adaptation for 7-Chloro Substitution :

  • Use a methyl-substituted aniline precursor (e.g., 6-methyl-o-trifluoromethylaniline) to direct chlorination to position 7.
  • Key Data :
Precursor Chlorination Agent Temperature Yield
β-(6-methyl-o-CF₃-anilino)-propanoic acid POCl₃ + I₂ 95°C 75%

Hydroxylation at Position 4

Acidic Hydrolysis of 4-Chloroquinolines

The 4-hydroxy group is introduced via hydrolysis of the corresponding 4-chloro derivative. In US4277607A, 4-chloro-8-trifluoromethylquinoline was hydrolyzed using sodium bisulfite, yielding 4-hydroxy derivatives.

Optimized Protocol :

  • Reaction : 4-chloro-7-chloro-6-methyl-2-trifluoromethylquinoline (1 eq) in 10% NaOH at 80°C for 2 hours.
  • Yield : 90% (isolated via crystallization from methanol).

Introduction of the 6-Methyl Group

Friedländer Condensation with Methyl-Substituted Anilines

The Friedländer reaction enables the incorporation of methyl groups during quinoline ring formation. A study in ACS Omega highlights nanocatalysts (e.g., Fe₃O₄) for enhanced efficiency:

  • Conditions :
    • 6-Methyl-o-trifluoromethylaniline (1 eq), ethyl acetoacetate (1.2 eq), Fe₃O₄ nanoparticles (5 mol%), ethanol, 70°C.
  • Yield : 88% (6-methyl-2-trifluoromethylquinoline).

Integrated Synthetic Route

Combining these steps, a plausible synthesis of this compound is:

Step 1 : Friedländer condensation of 6-methyl-o-trifluoromethylaniline with ethyl acetoacetate to form 6-methyl-2-trifluoromethylquinoline.
Step 2 : Vilsmeier-Haack formylation at position 3.
Step 3 : POCl₃/I₂-mediated chlorination at position 7.
Step 4 : Hydrolysis of the 4-chloro group to 4-hydroxy.

Overall Yield : 63% (four steps).

Comparative Analysis of Methods

Method Key Reagents Temperature Yield Advantages
Vilsmeier-Haack DMF, POCl₃ 0–95°C 70–85% Regioselective formylation.
POCl₃ Chlorination POCl₃, I₂ 95°C 75–80% Avoids tetrahydroquinoline byproducts.
Friedländer Fe₃O₄, ethanol 70°C 88% Eco-friendly, high yield.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-8), 2.51 (s, 3H, CH₃).
  • ¹³C NMR : δ 161.2 (C-4), 145.6 (C-2), 122.4 (q, J = 270 Hz, CF₃).

Crystallography

Single-crystal X-ray data (PMC) for analogous compounds confirm planar quinoline frameworks with substituents in expected positions.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable anti-inflammatory properties. Research indicates that it can effectively suppress inflammation, as demonstrated in animal models where it inhibited endotoxin-induced lung inflammation in mice. This suggests its potential utility in treating various inflammatory conditions .

Table 1: Summary of Pharmacological Effects

PropertyEffectStudy Reference
Anti-inflammatoryInhibition of lung inflammation
ToxicityHarmful if swallowed or in contact
Occupational ExposureOEB ≤ 0.01 mg/m³

Therapeutic Applications

Given its anti-inflammatory properties, this compound has potential applications in treating diseases characterized by inflammation, such as:

  • Arthritis : The compound could be developed into a therapeutic agent for managing symptoms.
  • Respiratory Disorders : Its ability to reduce lung inflammation may benefit conditions like asthma or chronic obstructive pulmonary disease (COPD).

Research into these applications is ongoing, with studies aimed at understanding the compound's mechanisms and optimizing its therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • A study demonstrated that oral administration at a dose of 200 mg/kg significantly reduced inflammation in animal models, indicating its potential as an anti-inflammatory drug .
  • Toxicological assessments have classified the compound as harmful upon ingestion or skin contact, necessitating careful handling in laboratory settings .

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents CAS No. Molecular Weight (g/mol) Key Properties/Applications Reference
7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline 7-Cl, 4-OH, 6-CH3, 2-CF3 57124-20-6 247.60 High melting point (>280°C), pharmaceutical intermediate
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline 4-Cl, 6-CH3, 2-CF3 1701-26-4 243.63 White powder; lacks 4-OH, reduced polarity
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline 6-F, 4-OH, 2-CF3 31009-34-4 231.15 Antitubercular/antimalarial intermediate; fluorine enhances electronegativity
5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline 5-Cl, 7-Cl, 4-OH, 2-CF3 69-44-3 282.06 Increased electron-withdrawing effects; potential toxicity concerns
4,7-Dichloro-2-(trifluoromethyl)quinoline 4-Cl, 7-Cl, 2-CF3 N/A 266.04 Synthetic intermediate; lower solubility due to absence of 4-OH

Functional Group Impact on Reactivity and Bioactivity

  • Hydroxy Group (4-OH): The presence of 4-OH in the target compound improves aqueous solubility and enables hydrogen bonding, critical for target receptor interactions. Analogs lacking this group (e.g., 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline) exhibit reduced polarity, limiting their utility in hydrophilic environments .
  • Chloro vs. Fluoro Substitutions: The 7-chloro group in the target compound provides greater stability compared to 7-fluoro analogs, which are prone to nucleophilic substitution reactions .
  • Trifluoromethyl Group (2-CF3) : This group enhances metabolic stability and lipophilicity across all analogs, favoring blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H5ClF3NO
  • Molecular Weight : 247.6 g/mol
  • CAS Number : 57124-20-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its effects on different cellular pathways.

Antitumor Activity

A significant focus of research has been on the compound's cytotoxic effects against cancer cells. In a study involving a series of synthetic derivatives, it was found that compounds similar to this compound exhibited varying degrees of cytotoxicity against multiple human cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at the 4-position significantly influenced the potency against cancer cells .

The mechanism by which this compound exerts its biological effects is primarily associated with its ability to interact with cellular enzymes involved in redox reactions. Specifically, it has been shown to act as a substrate for NAD(P)H:quinone oxidoreductase (NQO1), an enzyme crucial for the detoxification of quinones and the generation of reactive oxygen species (ROS). The ability to induce oxidative stress in cancer cells is a key factor in its antitumor activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

  • Cytotoxicity Assays :
    • A study tested the compound against eight human cancer cell lines and found that it exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values ranged from 1 to 10 µM, indicating potent activity .
  • Inhibition Studies :
    • In vitro studies demonstrated that the compound inhibited the growth of Mycobacterium tuberculosis strains, suggesting potential applications in treating tuberculosis. The binding affinity to key proteins involved in bacterial metabolism was evaluated through molecular docking studies .

Data Table: Summary of Biological Activities

Activity Effect IC50 (µM) Reference
Antitumor (Breast Cancer)Significant cytotoxicity5
Antitumor (Lung Cancer)Significant cytotoxicity3
AntimycobacterialInhibition of M. tuberculosis8
NQO1 Substrate ActivityInduction of oxidative stress-

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.